molecular formula C12H11N3O2 B328499 5-Nitro-2-(3-toluidino)pyridine

5-Nitro-2-(3-toluidino)pyridine

Cat. No.: B328499
M. Wt: 229.23 g/mol
InChI Key: NPVNREXWYAALLF-UHFFFAOYSA-N
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Description

5-Nitro-2-(3-toluidino)pyridine is a nitropyridine derivative featuring a nitro group at the 5-position and a 3-toluidino (3-methylanilino) substituent at the 2-position.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(3-methylphenyl)-5-nitropyridin-2-amine

InChI

InChI=1S/C12H11N3O2/c1-9-3-2-4-10(7-9)14-12-6-5-11(8-13-12)15(16)17/h2-8H,1H3,(H,13,14)

InChI Key

NPVNREXWYAALLF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C(C=C2)[N+](=O)[O-]

solubility

13.4 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent at the 2-position of the pyridine ring significantly alters the compound’s physical and chemical properties. Below is a comparison with key analogs:

Compound Name Substituent at 2-Position Key Properties Reference
5-Nitro-2-(p-tolyl)pyridine p-Tolyl (C₆H₄CH₃) Melting point: Not reported; NMR: δ 9.46–9.45 (1H, m), 8.50–8.47 (1H, m); HRMS: [M-H]⁻ 213.0664
5-Nitro-2-(thiophen-2-yl)pyridine Thiophen-2-yl Melting point: 170–172°C; NMR: δ 9.35 (1H, d), 7.77–7.57 (3H, m); HRMS: [M+Na]⁺ 229.0042
5-Nitro-2-(pyrrolidin-1-yl)pyridine Pyrrolidinyl Synthesized via reaction with pyrrolidine; characterized by HRMS and NMR
5-Nitro-2-((4-methylpiperidin-1-yl)pyridine 4-Methylpiperidinyl 1H NMR: δ 9.03 (s, 1H), 6.55 (d, J = 9.5 Hz, 1H); Yield: 87%
5-Nitro-2-(3-phenylpropoxy)pyridine 3-Phenylpropoxy Used as an efflux pump inhibitor in antimicrobial therapy; combined with ciprofloxacin

Key Observations :

  • In contrast, electron-withdrawing groups like nitro or aryl substituents (e.g., p-tolyl, thiophen-2-yl) may favor electrophilic substitution or dipole-mediated reactions .
  • Steric Effects : Bulky substituents (e.g., 3-phenylpropoxy) reduce reactivity in sterically demanding reactions but may improve binding in biological systems .
  • Biological Activity : The 3-phenylpropoxy derivative (5-NPPP) demonstrates antimicrobial synergy with ciprofloxacin, suggesting that substituent hydrophobicity and size are critical for efflux pump inhibition .

Spectroscopic and Analytical Data

  • NMR Shifts : The 5-nitro group consistently deshields adjacent protons, as seen in δ 9.03 (s, 1H) for the 4-methylpiperidinyl derivative and δ 9.46–9.45 (m, 1H) for the p-tolyl analog .
  • HRMS Validation : All analogs show precise mass matches (e.g., 213.0664 observed vs. 213.0664 calculated for the p-tolyl derivative), confirming structural integrity .

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